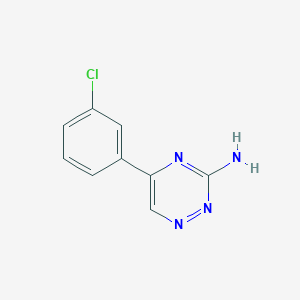

5-(3-Clorofenil)-1,2,4-triazin-3-amina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-(3-Chlorophenyl)-1,2,4-triazin-3-amine is a heterocyclic compound that contains a triazine ring substituted with a chlorophenyl group

Aplicaciones Científicas De Investigación

5-(3-Chlorophenyl)-1,2,4-triazin-3-amine has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.

Materials Science: The compound is used in the synthesis of advanced materials such as polymers and nanomaterials with unique properties.

Biological Research: It serves as a tool compound in studying enzyme inhibition and protein interactions.

Industrial Applications: The compound is used in the development of agrochemicals and dyes.

Mecanismo De Acción

Target of Action

It is known that similar compounds can interact with various molecular targets, such as gaba a receptors, voltage-gated sodium channels, and human neuronal α7 and α4β2 nicotinic acetylcholine receptors . These targets play crucial roles in neuronal signaling and can influence a variety of physiological processes.

Mode of Action

It has been suggested that the compound may exert its effects by influencing voltage-gated sodium channels (vgscs) . VGSCs are essential for the initiation and propagation of action potentials in neurons, and their modulation can have significant effects on neuronal excitability.

Biochemical Pathways

Modulation of vgscs can influence a variety of downstream signaling pathways, potentially leading to changes in neuronal excitability and other physiological processes .

Result of Action

It has been suggested that the compound may have anticonvulsant activity, potentially due to its effects on vgscs .

Análisis Bioquímico

Biochemical Properties

Compounds with similar structures, such as thiazoles, have been found to exhibit diverse biological activities . They can interact with various enzymes, proteins, and other biomolecules, influencing their function and the nature of these interactions .

Cellular Effects

Related compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 5-(3-Chlorophenyl)-1,2,4-triazin-3-amine is not well established. A related compound, TP-315, has been found to interact with voltage-gated sodium channels, which could partially explain its anticonvulsant activity .

Temporal Effects in Laboratory Settings

Related compounds like TP-315 have been studied for their effects over time, including their stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of 5-(3-Chlorophenyl)-1,2,4-triazin-3-amine at different dosages in animal models are not well studied. Related compounds have shown varying effects at different dosages, including threshold effects and potential toxic or adverse effects at high doses .

Metabolic Pathways

The metabolic pathways involving 5-(3-Chlorophenyl)-1,2,4-triazin-3-amine are not well known. Related compounds like CCCP have been found to inhibit oxidative phosphorylation, suggesting potential interactions with enzymes or cofactors in metabolic pathways .

Transport and Distribution

Related compounds like MB07811 have been found to undergo first-pass hepatic extraction, suggesting potential interactions with transporters or binding proteins .

Subcellular Localization

The subcellular localization of 5-(3-Chlorophenyl)-1,2,4-triazin-3-amine is not well known. Related compounds have been found to influence the localization and function of proteins within specific compartments or organelles .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Chlorophenyl)-1,2,4-triazin-3-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-chlorobenzonitrile with hydrazine hydrate, followed by cyclization with formamide under reflux conditions. The reaction is usually carried out in the presence of a catalyst such as acetic acid to facilitate the formation of the triazine ring.

Industrial Production Methods

Industrial production of 5-(3-Chlorophenyl)-1,2,4-triazin-3-amine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Análisis De Reacciones Químicas

Types of Reactions

5-(3-Chlorophenyl)-1,2,4-triazin-3-amine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.

Oxidation and Reduction: The triazine ring can undergo oxidation or reduction under specific conditions, leading to the formation of different derivatives.

Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and alkoxides. These reactions are typically carried out in polar solvents such as dimethylformamide or dimethyl sulfoxide.

Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride are used under controlled conditions.

Cyclization Reactions: Cyclization reactions often require the use of catalysts such as Lewis acids or bases to facilitate ring closure.

Major Products Formed

Substitution Products: Various substituted derivatives depending on the nucleophile used.

Oxidation and Reduction Products: Different oxidation states of the triazine ring.

Cyclization Products: More complex heterocyclic compounds with potential biological activity.

Comparación Con Compuestos Similares

Similar Compounds

5-(4-Chlorophenyl)-1,2,4-triazin-3-amine: Similar structure but with the chlorine atom in the para position.

5-(3-Bromophenyl)-1,2,4-triazin-3-amine: Bromine substituted analogue.

5-(3-Methylphenyl)-1,2,4-triazin-3-amine: Methyl substituted analogue.

Uniqueness

5-(3-Chlorophenyl)-1,2,4-triazin-3-amine is unique due to the specific positioning of the chlorine atom, which influences its reactivity and interaction with biological targets. This positional isomerism can lead to differences in biological activity and chemical properties compared to its analogues.

Actividad Biológica

5-(3-Chlorophenyl)-1,2,4-triazin-3-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biochemical properties, cellular effects, molecular mechanisms, and applications in various fields.

The compound belongs to the class of 1,2,4-triazines, which are known for their diverse biological activities. Similar compounds have demonstrated effects such as enzyme inhibition and anticancer properties. The presence of the chlorine atom at the meta position on the phenyl ring is significant as it influences the compound's reactivity and biological interactions .

Molecular Mechanisms

The exact molecular mechanism of action for 5-(3-Chlorophenyl)-1,2,4-triazin-3-amine is not fully elucidated. However, related compounds have been shown to interact with various biological targets. For example, TP-315, a similar compound, has been reported to interact with voltage-gated sodium channels, which may explain its anticonvulsant activity. Additionally, studies on triazine derivatives indicate potential inhibitory effects on key metabolic enzymes such as pyruvate dehydrogenase kinases (PDK), suggesting a pathway for anticancer activity .

Research Applications

5-(3-Chlorophenyl)-1,2,4-triazin-3-amine has several applications in scientific research:

- Medicinal Chemistry : Investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.

- Materials Science : Used in synthesizing advanced materials like polymers and nanomaterials with unique properties.

- Biological Research : Serves as a tool compound for studying enzyme inhibition and protein interactions .

Comparative Analysis with Similar Compounds

The biological activity of 5-(3-Chlorophenyl)-1,2,4-triazin-3-amine can be contrasted with other triazine derivatives:

| Compound Name | Structure Variation | Notable Activity |

|---|---|---|

| 5-(4-Chlorophenyl)-1,2,4-triazin-3-amine | Chlorine at para position | Similar anticancer properties |

| 5-(3-Bromophenyl)-1,2,4-triazin-3-amine | Bromine substituted | Potentially different biological effects |

| 5-(3-Methylphenyl)-1,2,4-triazin-3-amine | Methyl substituted | Variations in reactivity and activity |

The positional isomerism of the chlorine atom significantly affects the compound's reactivity and interaction with biological targets.

Case Studies and Research Findings

Recent studies have explored the anticancer potential of triazine derivatives. For instance:

- A study demonstrated that certain triazine derivatives exhibited IC50 values against cancer cell lines lower than standard treatments like doxorubicin. The presence of electron-withdrawing groups (like chlorine) was essential for enhancing cytotoxicity .

- Another investigation focused on enzyme inhibition showed that specific triazine derivatives could effectively suppress PDK activity at low concentrations (IC50 values in the nanomolar range), indicating their potential as therapeutic agents against metabolic disorders associated with cancer .

Propiedades

IUPAC Name |

5-(3-chlorophenyl)-1,2,4-triazin-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN4/c10-7-3-1-2-6(4-7)8-5-12-14-9(11)13-8/h1-5H,(H2,11,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDDAICRDPHZNBB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=CN=NC(=N2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.